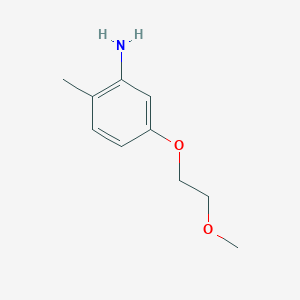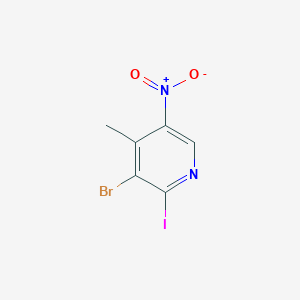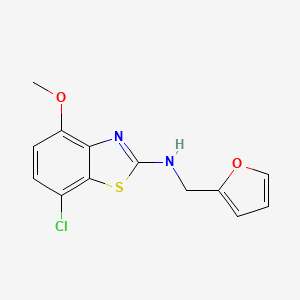
(2-Fluorobiphenyl-5-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Fluorobiphenyl-5-yl)methanamine” consists of a biphenyl group with a fluorine atom at the 2-position and a methanamine group at the 5-position . The empirical formula is C13H12FN .
Physical And Chemical Properties Analysis
“this compound” is a colorless crystal . It is insoluble in water . The molecular weight is 201.24 g/mol .
Scientific Research Applications
(2-Fluorobiphenyl-5-yl)methanamine has been studied for its potential use in a variety of scientific research applications. It has been used to study the effects of monoamine compounds on the central nervous system, and has been used to study the effects of monoamine compounds on the cardiovascular system. Additionally, this compound has been used to study the effects of monoamine compounds on the endocrine system, and it has been used to study the effects of monoamine compounds on the immune system.
Mechanism of Action
The mechanism of action of (2-Fluorobiphenyl-5-yl)methanamine is not fully understood, but it is thought to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, and the inhibition of these enzymes results in an increase in the availability of these neurotransmitters. This increased availability of monoamine neurotransmitters is thought to be responsible for the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in numerous animal models. Studies have shown that this compound has a direct effect on the central nervous system, which is thought to be due to its ability to inhibit MAO enzymes and increase the availability of monoamine neurotransmitters. Additionally, this compound has been shown to have direct effects on the cardiovascular system, endocrine system, and immune system.
Advantages and Limitations for Lab Experiments
The use of (2-Fluorobiphenyl-5-yl)methanamine in laboratory experiments has a number of advantages. This compound is easy to synthesize, and is relatively stable in aqueous solution. Additionally, this compound is relatively non-toxic, and is not known to be a carcinogen. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in organic solvents, and its solubility in aqueous solution is limited. Additionally, the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system are not fully understood.
Future Directions
There are a number of potential future directions for research involving (2-Fluorobiphenyl-5-yl)methanamine. One potential direction is to further study the effects of this compound on the central nervous system, cardiovascular system, endocrine system, and immune system. Additionally, it would be beneficial to further study the mechanism of action of this compound, as well as its potential therapeutic applications. Finally, it would be useful to further study the synthesis of this compound, and to explore potential new methods for its synthesis.
Safety and Hazards
Properties
IUPAC Name |
(4-fluoro-3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXPIIDDITNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)






![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)

![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

